[4-(Trifluoromethyl)pyrimidin-2-YL]methanamine
Overview
Description
[4-(Trifluoromethyl)pyrimidin-2-YL]methanamine: is a heterocyclic organic compound with the molecular formula C6H6F3N3 It is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of pyrimidine derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The reaction conditions often require the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile, under controlled temperature and pressure.
Industrial Production Methods
In an industrial setting, the production of [4-(Trifluoromethyl)pyrimidin-2-YL]methanamine may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
[4-(Trifluoromethyl)pyrimidin-2-YL]methanamine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., DMSO, acetonitrile), and sometimes the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted pyrimidine compounds .
Scientific Research Applications
[4-(Trifluoromethyl)pyrimidin-2-YL]methanamine: has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [4-(Trifluoromethyl)pyrimidin-2-YL]methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrimidine ring can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
[4-(Trifluoromethyl)pyrimidin-2-YL]methanamine: can be compared with other similar compounds, such as:
4-(Trifluoromethyl)pyrimidine-2-thiol: This compound contains a thiol group instead of a methanamine group, which affects its reactivity and applications.
4-Amino-2-(trifluoromethyl)pyridine: This compound has an amino group attached to a pyridine ring, offering different chemical properties and uses.
4-(Trifluoromethyl)benzylamine: This compound features a benzylamine group, providing distinct biological and chemical characteristics.
The uniqueness of This compound
Properties
IUPAC Name |
[4-(trifluoromethyl)pyrimidin-2-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)4-1-2-11-5(3-10)12-4/h1-2H,3,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSRVUPTMKFXGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(F)(F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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